(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure with a 2,4-dichlorophenyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with chromone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of an intermediate chalcone, which then undergoes cyclization to form the desired chromen-4-one derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with a dichlorophenyl group, but with a different core structure.
Indole Derivatives: Compounds with similar biological activities but different structural frameworks.
Uniqueness
(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific combination of a chromenone core and a 2,4-dichlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c17-12-6-5-10(14(18)8-12)7-11-9-20-15-4-2-1-3-13(15)16(11)19/h1-8H,9H2/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVLRABRHGSUMF-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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